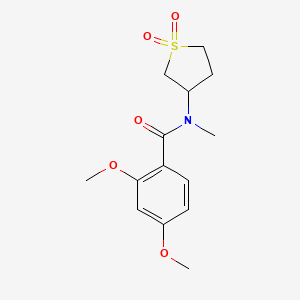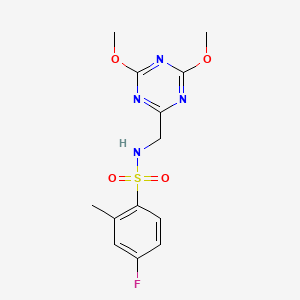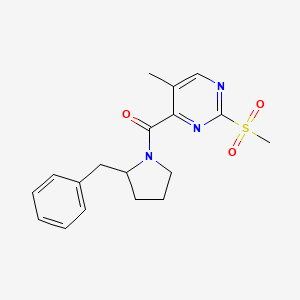
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dimethoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex benzamide derivatives, similar to "N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dimethoxy-N-methylbenzamide," often involves multi-step chemical reactions. These processes typically start with the functionalization of benzoyl chloride or benzoyl acid precursors, followed by reactions with specific amines or alcohols under controlled conditions to introduce the desired substituents and achieve the targeted compound structure (Al Mamari et al., 2019).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including "N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dimethoxy-N-methylbenzamide," is characterized using various spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide detailed insights into the compound's molecular geometry, bond lengths, angles, and overall conformation. Structural analyses reveal the presence of specific functional groups and their arrangement, influencing the compound's chemical behavior and interactions (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives are influenced by the substituents attached to the benzamide core. These compounds participate in various chemical reactions, including hydrolysis, amide bond formation, and N-alkylation, depending on the functional groups present. The chemical properties of these compounds, such as reactivity, stability, and solubility, are determined by their molecular structure and the electronic characteristics of the substituents (Grunder-Klotz & Ehrhardt, 1991).
作用机制
Target of Action
The primary target of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxy-N-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in the inward rectification of potassium ions, which can lead to hyperpolarization of the cell membrane and a decrease in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects the potassium ion homeostasis in the cell. This can influence various biochemical pathways, particularly those involved in neuronal signaling and cardiac function .
Pharmacokinetics
Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxy-N-methylbenzamide can lead to a decrease in cell excitability. This can have various effects at the molecular and cellular level, potentially influencing processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Action Environment
The action, efficacy, and stability of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxy-N-methylbenzamide can be influenced by various environmental factors. These can include the physiological conditions within the body (such as pH and temperature), as well as the presence of other molecules that can interact with the compound or its target .
安全和危害
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2,4-dimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-15(10-6-7-21(17,18)9-10)14(16)12-5-4-11(19-2)8-13(12)20-3/h4-5,8,10H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSOVEJLYXZANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dimethoxy-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Propan-2-yl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2483147.png)


![1-[2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2483155.png)
![2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2483156.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2483161.png)
![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]acetamide](/img/structure/B2483162.png)


![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2483167.png)
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile](/img/structure/B2483168.png)

![1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483170.png)